2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
Overview
Description
“2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane” is an organic compound with the molecular formula C15H20O3 . It is a mono-constituent substance . The compound is also known by its IUPAC name, 2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, an ethyl group, a phenoxy group, and an oxirane group . The exact stereochemistry is not defined .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.3175 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 8 rotatable bonds . The topological polar surface area is 31 Ų . The compound is racemic, meaning it contains equal amounts of left- and right-handed enantiomers .
Scientific Research Applications
Genetic Impact and Material Development
Oxiranes, like the one , have been studied for their potential in developing materials with low shrinkage, such as in dental composites. Notably, oxiranes can induce genetic changes, like micronuclei formation and gene mutations, in mammalian cells, suggesting a need for careful consideration of their biological effects (Schweikl, Schmalz, & Weinmann, 2004).
Electrochromic Enhancements in Polymers
2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane derivatives have been successfully synthesized for enhancing electrochromic properties in polymers like poly(3,4‐ethylenedioxythiophene) (PEDOT). These enhancements include improved color change ratios and response times, significant for electronic and display applications (Zhang et al., 2014).
Chemical Synthesis and Reactions
This compound is involved in various chemical synthesis processes. For example, it has been used in the ring-opening reactions of anhydro sugars to create specific cyano derivatives (Mangione, Suarez, & Spanevello, 2003). Similarly, it participates in the alkylation of CH-acids, leading to the formation of diverse organic compounds (Kalugin & Litvinov, 1991).
Medical Imaging and Diagnostic Studies
One specific derivative, Etomoxir, made from oxiranes, has shown potential in diagnostic metabolic studies and molecular imaging. This is especially relevant in exploring cellular metabolic pathways and might have implications in various medical research fields (Abbas, Yunus, & Feinendegen, 2011).
Mutagenic Activity Assessment
Further research into oxiranes includes evaluating their mutagenic activity. Studies have shown that some oxiranes can cause mutations in bacterial strains, which could be significant in understanding the potential risks associated with their use in materials and industrial processes (Schweikl, Schmalz, & Weinmann, 2002).
properties
IUPAC Name |
2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRZXLUCRJNWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472924 | |
Record name | 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane | |
CAS RN |
63659-17-6 | |
Record name | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63659-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOXY)METHYL)OXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFH7N7W7XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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